molecular formula C7H6F2N2 B1306899 3,5-Difluoro-benzamidine CAS No. 582307-06-0

3,5-Difluoro-benzamidine

Cat. No. B1306899
M. Wt: 156.13 g/mol
InChI Key: OCOJRZRBYPOQET-UHFFFAOYSA-N
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Description

3,5-Difluoro-benzamidine is a chemical compound with the IUPAC name 3,5-difluorobenzenecarboximidamide . It has a molecular weight of 156.13 .


Molecular Structure Analysis

The InChI code for 3,5-Difluoro-benzamidine is 1S/C7H6F2N2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H3,10,11) . This indicates that the compound has a benzene ring with two fluorine atoms and an amidine group attached.


Physical And Chemical Properties Analysis

3,5-Difluoro-benzamidine is a solid at room temperature .

Scientific Research Applications

Pharmaceutical Applications

Benzamide derivatives have been extensively studied for their potential in treating various diseases:

  • Epilepsy and Pain Management: N-Pyridyl and pyrimidine benzamides were identified as potent KCNQ2/Q3 potassium channel openers, showing activity in animal models of epilepsy and pain. However, some showed unacceptable toxicities upon repeated dosing (Amato et al., 2011).
  • Antipathogenic Activity: New thiourea derivatives, including benzamides, have shown significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains known for biofilm growth (Limban et al., 2011).
  • Anti-Influenza Virus Activity: Benzamide-based 5-aminopyrazoles and their fused heterocycles demonstrated remarkable activity against the avian influenza virus H5N1, showcasing their potential as antiviral agents (Hebishy et al., 2020).

Chemical Synthesis and Materials Science

  • C-H Alkenylation: A rhodium(III)-catalyzed alkenylation method of benzamides with difluorohomoallylic silyl ethers via β-H elimination was developed, highlighting a new strategy for the synthesis of difluorinated compounds (Cui et al., 2023).
  • Synthesis of Functionalized Poly(arylene ether)s: Poly(arylene ether)s with pendent 3-iodophenyl sulfonyl groups were synthesized, including steps involving 3,5-difluoro-1-((3-iodophenyl)sulfonyl)benzene, indicating the role of difluorobenzamide derivatives in developing novel polymeric materials (Tatli et al., 2013).

Safety And Hazards

The safety data sheet for 3,5-Difluoro-benzamidine indicates that it is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard . This means it may be harmful if swallowed. Precautionary measures include avoiding ingestion and inhalation, avoiding dust formation, and not getting the compound in eyes, on skin, or on clothing .

properties

IUPAC Name

3,5-difluorobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOJRZRBYPOQET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395099
Record name 3,5-Difluoro-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-benzamidine

CAS RN

582307-06-0
Record name 3,5-Difluoro-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Farcaş, L Pochet, M Fillet - Talanta, 2018 - Elsevier
Capillary electrophoresis (CE) instrument was used for the generation of a robust and reliable nanoreactor for enzymatic assays in the context of antithrombotic drug screening. The …
Number of citations: 16 www.sciencedirect.com

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